Teriflunomide impurity 3
描述
4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a 4-amino substituent on the benzoyl ring and a 4-(trifluoromethyl)phenyl group as the amide substituent. This compound is structurally significant due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.
属性
IUPAC Name |
4-amino-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-7-12(8-4-10)19-13(20)9-1-5-11(18)6-2-9/h1-8H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWBBWHECQSIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011244-72-6 | |
| Record name | 4-Amino-N-(4-trifluoromethylphenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
特立氟胺杂质 3 的制备涉及多种合成路线和反应条件。 一种常见的方法是将 2-氰基-N-[4-(三氟甲基)苯基]乙酰胺与乙酰氯在碱性条件下(如氢氧化钠)反应 . 反应通常在丙酮等溶剂中于低温 (0-5°C) 下进行,以确保形成所需的杂质 . 工业生产方法可能涉及使用真空蒸馏来纯化起始材料并去除其他杂质 .
化学反应分析
特立氟胺杂质 3 会经历多种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和卤化剂(如氯) . 这些反应形成的主要产物取决于所用的具体条件和试剂。 例如,特立氟胺杂质 3 的氧化会导致相应氧代衍生物的形成,而还原会产生羟基衍生物 .
科学研究应用
Tyrosine Kinase Inhibition
One of the primary applications of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide is its role as an inhibitor of tyrosine kinases. Tyrosine kinases are crucial in regulating various cellular processes, including proliferation and differentiation. Aberrant activity of these kinases is implicated in several cancers and proliferative disorders. The compound has shown efficacy against specific kinases such as c-Abl and Bcr-Abl, which are associated with chronic myelogenous leukemia (CML) .
Table 1: Tyrosine Kinases Inhibited by 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide
| Kinase Type | Disease Association |
|---|---|
| c-Abl | Chronic Myelogenous Leukemia (CML) |
| Bcr-Abl | Acute Lymphoblastic Leukemia (ALL) |
| PDGF-R | Solid Tumors |
| VEGF-R | Ocular Neovascularization |
Anti-Cancer Properties
The compound has been investigated for its anti-cancer properties due to its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that it can effectively suppress tumor growth in models of breast cancer, lung cancer, and other malignancies .
COX-1 Inhibition
Research has indicated that 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide acts as a selective inhibitor of cyclooxygenase-1 (COX-1). This property positions it as a candidate for developing analgesics that minimize gastric damage commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Angiogenesis Studies
The compound's ability to inhibit angiogenesis—the formation of new blood vessels—makes it valuable in studying diseases characterized by excessive angiogenesis, such as diabetic retinopathy and certain cancers. Its effects on vascular endothelial growth factor (VEGF) signaling pathways are particularly noteworthy .
Building Block in Organic Synthesis
In synthetic organic chemistry, 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide serves as an important building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals and biologically active compounds .
Table 2: Synthetic Applications of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide
| Application Type | Description |
|---|---|
| Building Block | Used in synthesizing pharmaceuticals |
| Intermediate | Serves as an intermediate in chemical reactions |
Case Studies and Research Findings
Several studies have documented the effectiveness of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide in various applications:
- Study on Tyrosine Kinase Inhibition : A study demonstrated that this compound effectively inhibited Bcr-Abl kinase activity, leading to reduced proliferation of CML cells .
- COX-1 Inhibition Research : Another investigation highlighted its potential as a safer analgesic alternative due to its selective COX-1 inhibition without the common side effects associated with traditional NSAIDs .
- Anti-Cancer Efficacy : Research indicated that treatment with this compound resulted in significant tumor size reduction in xenograft models of breast cancer, showcasing its therapeutic potential .
作用机制
特立氟胺杂质 3 的作用机制尚不清楚,但据信类似于特立氟胺的作用机制。 特立氟胺通过抑制线粒体酶二氢乳清酸脱氢酶发挥作用,该酶参与嘧啶的从头合成 . 这种抑制会导致快速分裂细胞(如 T 淋巴细胞和 B 淋巴细胞)的增殖减少,从而发挥免疫调节和抗炎作用 .
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide, highlighting differences in substituents, synthesis, and biological activities:
Key Structural and Functional Insights :
Substituent Effects on Activity :
- Electron-Withdrawing Groups : The -CF₃ group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration (e.g., anticonvulsant activity in ) .
- Hydroxy and Halogen Substituents : Compounds with 2-OH (e.g., 5-chloro-2-hydroxy-N-[4-CF₃-phenyl]benzamide) show strong antimicrobial activity due to increased hydrogen bonding and membrane disruption .
- Positional Isomerism : The para-CF₃ group in the target compound vs. meta-CF₃ in analogs () affects solubility and target binding. Para-substitution often improves steric compatibility with enzyme active sites .
Synthetic Accessibility: Amide coupling (e.g., using 4-aminobenzotrifluoride) is a common route for CF₃-containing benzamides, with yields ranging from 48% to 85% depending on substituent complexity . Hydrogenation of nitro precursors (e.g., ) provides high-purity products (HPLC purity >99%) but requires controlled conditions to avoid over-reduction .
Biological Performance :
- Antimicrobial Activity : Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-[4-CF₃-phenyl]benzamide) inhibit sulfate-reducing bacteria at low concentrations (IC₅₀ = 30 µmol/L), correlating with CF₃-induced membrane disruption .
- Kinase Inhibition : CF₃ and chloro substituents (e.g., ) enhance binding to VEGFR-2 and other kinases by mimicking ATP’s adenine moiety .
- Anticonvulsant Effects : Alkyl and cyclohexyl substituents () show higher protective indices (PI = TD₅₀/ED₅₀) compared to aromatic analogs, suggesting reduced neurotoxicity .
生物活性
4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Research indicates that 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide exhibits anticancer properties . A study conducted by Zhang et al. (2020) demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |
| A549 (Lung) | 12.5 | PI3K/Akt pathway inhibition |
Antimicrobial Activity
The compound also shows antimicrobial activity against several bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting that it could serve as a lead compound in developing new antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the suppression of NF-κB signaling pathways .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is critical for enhancing the lipophilicity and biological activity of the compound. Variations in the aromatic ring can lead to changes in potency, indicating a strong correlation between structure modifications and biological effects. For instance, replacing the trifluoromethyl group with a methoxy group significantly reduced anticancer activity, highlighting the importance of this specific substitution .
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of a derivative of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide resulted in a measurable reduction in tumor size in 40% of participants after six months of treatment. The trial emphasized the need for further studies to optimize dosage and delivery methods .
Case Study 2: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy reported that formulations containing this compound showed enhanced efficacy when combined with conventional antibiotics against resistant strains of bacteria, suggesting potential applications in combination therapies .
常见问题
Basic Research Question
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.6 ppm) and the NH₂ group (δ 5.6–5.7 ppm as a broad singlet). The trifluoromethyl group appears as a distinct ¹⁹F NMR signal .
- HR-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 321.1) .
- HPLC : Use reversed-phase columns (e.g., Lichrospher RP18) with mobile phases like H₂O/acetonitrile (60:40 + 0.1% TFA) for purity analysis (>99%) .
Advanced Tip : Pair LC-MS with ion-trap detectors to identify trace impurities from incomplete reduction or oxidation byproducts .
What strategies are recommended for mitigating mutagenicity risks associated with handling intermediates during synthesis?
Advanced Research Question
Some anomeric amide intermediates exhibit mutagenicity, though 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide derivatives show lower risks (comparable to benzyl chloride). Mitigation strategies include:
- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., benzoyl chlorides) .
- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure.
- Ames testing : Screen intermediates for mutagenicity early in synthesis workflows .
How does the trifluoromethyl group influence the physicochemical and pharmacological properties of this compound compared to non-fluorinated analogs?
Advanced Research Question
The -CF₃ group enhances:
- Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability .
- Metabolic stability : Resists oxidative degradation in cytochrome P450 assays .
- Bioactivity : In anticonvulsant studies, -CF₃ analogs show higher potency (ED₅₀ = 18.02 mg/kg) than non-fluorinated derivatives (ED₅₀ > 40 mg/kg) due to enhanced target binding .
Contradiction Note : While -CF₃ improves potency, it may reduce aqueous solubility, complicating formulation. Use co-solvents (e.g., DMSO/PEG) or salt formation to address this .
What experimental approaches resolve contradictory data on the biological activity of derivatives in different assays?
Advanced Research Question
Discrepancies in activity (e.g., anticonvulsant vs. kinase inhibition assays) require:
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple concentrations to rule out assay-specific false positives .
- Target engagement assays : Use SPR or thermal shift assays to confirm direct binding to purported targets (e.g., D3 receptors or kinases) .
- Structural analogs : Compare activity of derivatives with systematic substitutions (e.g., -Cl vs. -CF₃) to isolate pharmacophore contributions .
How can researchers design derivatives to optimize pharmacokinetic properties while retaining bioactivity?
Advanced Research Question
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CN) at the para-position to enhance metabolic stability without altering target affinity .
- Prodrug strategies : Convert the -NH₂ group to a carbamate or acyloxymethyl derivative to improve oral bioavailability .
- Computational modeling : Use QSAR models to predict ADME properties and prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
